molecular formula C5H11NO2S B1343060 1-Ethylcyclopropane-1-sulfonamide CAS No. 681808-56-0

1-Ethylcyclopropane-1-sulfonamide

Cat. No.: B1343060
CAS No.: 681808-56-0
M. Wt: 149.21 g/mol
InChI Key: XDXMJRIZSBCDGA-UHFFFAOYSA-N
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Description

1-Ethylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropane ring with an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product, with considerations for cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-Ethylcyclopropane-1-sulfonamide has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt metabolic pathways and biological processes, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 1-Ethylcyclopropane-1-sulfonamide is unique due to the presence of both the cyclopropane ring and the ethyl substituent, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

1-ethylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXMJRIZSBCDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate (4.8 g, 19.25 mmol) was added HCl in 1,4-Dioxane (20 ml, 4M solution) at room temperature. The reaction mass was stirred for 3 hr. The reaction mass was evaporated under reduced pressure to get desired compound (2.5 g, 87%) as brown semi solid. 1H NMR (400 MHz, DMSO): δ ppm 6.70 (br, s, 2H), 1.85-1.81 (m, 2H), 1.10-1.08 (m, 2H), 0.95 (t, J=8 Hz, 3H), 0.89-0.87 (m, 2H).
Name
tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

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